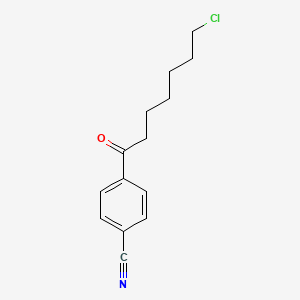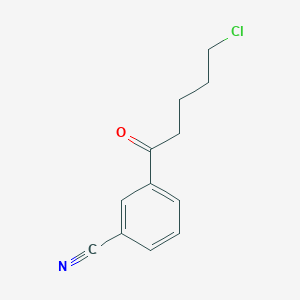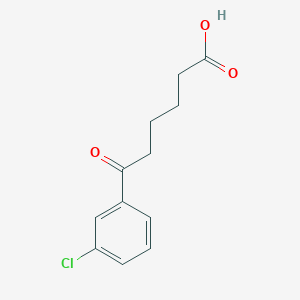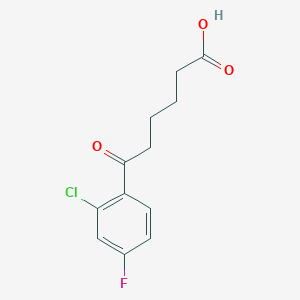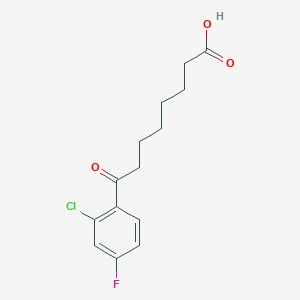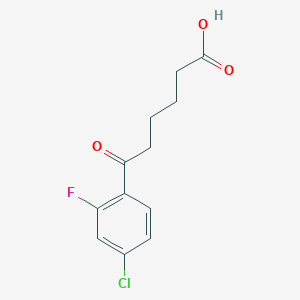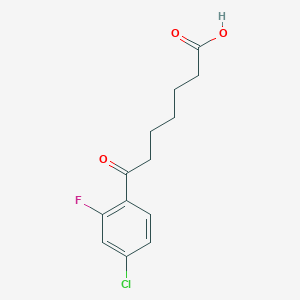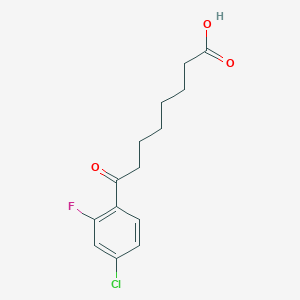
(2-Chlorophenyl)(cyclopentyl)acetonitrile
説明
“(2-Chlorophenyl)(cyclopentyl)acetonitrile” is a chemical compound with the molecular formula C13H14ClN . It has an average mass of 219.710 Da and a monoisotopic mass of 219.081482 Da .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a new and efficient protocol has been developed for the synthesis of ketamine, a related compound, using a hydroxy ketone intermediate . The synthesis was done in five steps, starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 24 °C, a boiling point of 240-242 °C, and a refractive index of 1.544 . It is insoluble in water but slightly soluble in chloroform and methanol .科学的研究の応用
Toxicity and Environmental Impact
(2-Chlorophenyl)(cyclopentyl)acetonitrile, as a related compound to DDT metabolites, has been studied for its toxicity, dioxin-like activities, and endocrine effects. Research shows that certain DDT metabolites, which are structurally similar, do not exhibit dioxin-like activities but show cytotoxic and estrogenic activities. This suggests potential environmental and health risks associated with these chemicals, emphasizing the need for comprehensive risk assessment and monitoring of such substances (Wetterauer et al., 2012).
Synthetic Applications
The compound has been indirectly associated with the field of synthetic chemistry. For instance, a study on the Beckmann rearrangement, a chemical reaction important in synthetic organic chemistry, utilized similar organocatalysts in acetonitrile. This showcases the compound's relevance in facilitating or studying such chemical reactions (Srivastava et al., 2010).
Chemical Analysis and Separation Techniques
The compound's structural components are also relevant in chemical analysis and separation techniques. Studies involving liquid-liquid partition chromatography, a method used for separating components of a mixture, have utilized acetonitrile or related solvents. This highlights its utility in analytical chemistry for the separation and analysis of complex mixtures (Corbin et al., 1960).
Safety and Hazards
特性
IUPAC Name |
2-(2-chlorophenyl)-2-cyclopentylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN/c14-13-8-4-3-7-11(13)12(9-15)10-5-1-2-6-10/h3-4,7-8,10,12H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTVFZCGVHNBCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C#N)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




